3-(2,3,4-Trifluorobenzyl)piperidine
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Overview
Description
3-(2,3,4-Trifluorobenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals . The trifluorobenzyl group attached to the piperidine ring enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4-Trifluorobenzyl)piperidine typically involves the reaction of 2,3,4-trifluorobenzyl chloride with piperidine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction can be represented as follows:
2,3,4-Trifluorobenzyl chloride+Piperidine→this compound+HCl
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is purified using techniques like distillation or recrystallization . The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4-Trifluorobenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The trifluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-(2,3,4-Trifluorobenzyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3,4-Trifluorobenzyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluorobenzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in cell proliferation and survival . The compound’s ability to inhibit these pathways makes it a potential candidate for anticancer and anti-inflammatory therapies .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzyl)piperidine: Another piperidine derivative with similar structural features but different pharmacological properties.
Uniqueness
3-(2,3,4-Trifluorobenzyl)piperidine is unique due to the presence of the trifluorobenzyl group, which imparts distinct chemical and biological properties. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets .
Properties
Molecular Formula |
C12H14F3N |
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Molecular Weight |
229.24 g/mol |
IUPAC Name |
3-[(2,3,4-trifluorophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H14F3N/c13-10-4-3-9(11(14)12(10)15)6-8-2-1-5-16-7-8/h3-4,8,16H,1-2,5-7H2 |
InChI Key |
CFZORHKASJALFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC2=C(C(=C(C=C2)F)F)F |
Origin of Product |
United States |
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